molecular formula C16H14O3 B11859264 2-(4-(2-Phenylacetyl)phenyl)acetic acid

2-(4-(2-Phenylacetyl)phenyl)acetic acid

Cat. No.: B11859264
M. Wt: 254.28 g/mol
InChI Key: BLEHJQPOBNOPDH-UHFFFAOYSA-N
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Description

2-(4-(2-Phenylacetyl)phenyl)acetic acid is an organic compound with the molecular formula C16H14O3. It is a derivative of phenylacetic acid, characterized by the presence of a phenylacetyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Phenylacetyl)phenyl)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the acetic acid group.

Another method involves the hydrolysis of benzyl cyanide to produce phenylacetic acid, which is then reacted with benzene in the presence of a catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Phenylacetyl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-(2-Phenylacetyl)phenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(2-Phenylacetyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and other physiological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog with a phenyl group attached to an acetic acid moiety.

    Phenylacetone: A related compound with a ketone group instead of an acetic acid group.

    Benzoic acid: Another aromatic carboxylic acid with similar properties.

Uniqueness

2-(4-(2-Phenylacetyl)phenyl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

2-[4-(2-phenylacetyl)phenyl]acetic acid

InChI

InChI=1S/C16H14O3/c17-15(10-12-4-2-1-3-5-12)14-8-6-13(7-9-14)11-16(18)19/h1-9H,10-11H2,(H,18,19)

InChI Key

BLEHJQPOBNOPDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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